Ponasterone A

Übersicht

Beschreibung

Ponasterone A is a steroid hormone that belongs to the class of ecdysteroids. These compounds are primarily found in arthropods and some plants. This compound is known for its role in regulating molting and metamorphosis in insects. It is an analog of ecdysone, another well-known ecdysteroid.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ponasterone A kann durch verschiedene Methoden synthetisiert werden. Ein effizientes Verfahren beinhaltet die Verwendung von rekombinanten Escherichia coli, die das Glykosyltransferase-Enzym GTBP1 tragen. Diese Methode erreicht eine hohe molare Ausbeute von 92,7% in einem Zweiphasensystem mit In-situ-Produktentfernung . Ein anderer Ansatz beinhaltet die chemische Synthese aus 20-Hydroxyecdysone, obwohl diese Methode komplexer ist und die Ausbeuten relativ gering sind .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound ist aufgrund seiner komplexen molekularen Struktur und geringen natürlichen Häufigkeit eine Herausforderung. Biokatalytische Ansätze unter Verwendung von Mikroorganismen wie Bacillus pumilus haben sich für die großtechnische Produktion als vielversprechend erwiesen. Diese Methoden bieten eine hohe Selektivität, milde Reaktionsbedingungen und Umweltverträglichkeit .

Analyse Chemischer Reaktionen

Effects of Organic Solvents

Organic solvents can affect the enzymatic activity and stability during Ponasterone A preparation .

Effects of Organic Solvents on Enzyme Activity and Stability

| Organic solvent | Relative activity (%) | Remain activity(%) |

|---|---|---|

| Buffer | 100 | 99 |

| Ethyl acetate | 377.3 | 76.4 |

| Menthyl acetate | 355.1 | 54.2 |

| Methyl propionate | 363.7 | 48.7 |

| n-Butyl acetate | 376.6 | 47.7 |

| n-Pentyl acetate | 372.1 | 48.3 |

| Isobutanol | 2.2 | 57.5 |

| Dichloromethane | 99.3 | 65.5 |

Fed-Batch Strategy

A fed-batch strategy can be employed to produce this compound, keeping substrate concentrations below 0.5 mM . Using this method, a high concentration of this compound (2.80 mM, 1.30 mg mL-1) can be produced with a molar yield of 89.8% .

Reactions with Ecdysone Receptors

This compound derivatives with different steroid moieties have been synthesized to measure their binding activity to ecdysone receptors . The presence of functional groups like OH and CO in the steroid skeleton is important for activity. The oxidation of CH2 at the 6-position to CO can enhance activity, while reduction of the oxo group to OH at the same position can eliminate activity .

Gene Expression

This compound can regulate gene expression in animal cells . It can induce the expression of certain genes and activate endogenous JNK without activating other Mitogen-activated protein kinases (MAPK) .

Wissenschaftliche Forschungsanwendungen

Gene Expression Regulation

Ecdysone-Inducible Systems

Ponasterone A serves as a reliable substitute for Muristerone A in the ecdysone-inducible mammalian expression system. It facilitates the temporal and spatial regulation of gene expression, which is crucial for studying gene function in transgenic models. For instance, researchers have developed systems that allow for targeted expression of genes in skeletal muscle, enhancing the understanding of muscle-specific functions and diseases .

Case Study: Transgenic Mice

In a study involving transgenic mice, this compound was utilized to induce specific gene expression in mammary glands. This approach enabled researchers to analyze gene function effectively, leading to insights into developmental biology and disease mechanisms .

Cancer Research

Detection and Treatment

this compound has been instrumental in cancer research, particularly in studying the effects of carotenoids on cancer prevention. Researchers employed this compound alongside Raman spectroscopy to measure carotenoid levels in precancerous tissues, providing a potential diagnostic tool for early detection and chemoprevention strategies .

Therapeutic Applications

The compound's ability to induce gene expression has also been explored for developing novel cancer therapies. By targeting specific pathways involved in tumor growth, this compound may help identify new treatment modalities for various cancers .

Neurodegenerative Diseases

Mechanistic Insights

Recent studies have highlighted this compound's role in identifying small molecules that target mutant protein fragments associated with neurodegenerative diseases like Huntington's Disease. This application underscores its potential in uncovering pathological pathways and developing targeted therapies .

Iron-Related Disorders

Therapeutic Development

this compound has been used to investigate treatments for anemia of inflammation and other iron-related disorders. By identifying antagonists of the iron regulatory hormone hepcidin through this compound-induced studies, researchers aim to develop drugs that can effectively manage these conditions with fewer side effects .

Agricultural Applications

Pest Control

In agricultural research, this compound has been studied for its effects on pest control. It influences molting and reproduction in insects, making it a candidate for developing environmentally friendly pest management strategies .

Summary Table of Applications

Wirkmechanismus

Ponasterone A exerts its effects by binding to ecdysteroid receptors, which are a type of nuclear receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of specific genes involved in molting and metamorphosis. The signaling cascade involves the activation of G protein-coupled receptors, which regulate rapid cellular responses such as calcium release and protein phosphorylation . This mechanism allows for precise control of gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ponasterone A ist anderen Ecdysteroiden ähnlich, wie z. B.:

Ecdyson: Das primäre Häutungshormon bei Insekten, strukturell ähnlich, aber mit unterschiedlichen biologischen Aktivitäten.

20-Hydroxyecdysone: Ein weiteres bekanntes Ecdysteroid mit ähnlichen Funktionen, aber unterschiedlicher Potenz und Anwendung.

Muristerone A: Ein synthetisches Analogon mit geninduzierenden Eigenschaften ähnlich denen von this compound.

This compound ist aufgrund seiner hohen Bioaktivität und spezifischen Anwendungen in Genexpressionssystemen einzigartig. Seine Fähigkeit, die Genexpression mit hoher Gewebespezifität zu induzieren, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Biologische Aktivität

Ponasterone A (PA) is a naturally occurring insect steroid hormone, classified as an ecdysteroid, known for its significant biological activities, particularly in gene regulation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, applications, and case studies.

Overview of this compound

This compound is derived from the plant Podocarpus nakaii and has been isolated from various sources, including marine organisms such as the Arctic bryozoan Alcyonidium gelatinosum . It plays a crucial role in the molting process of insects and has gained attention for its ability to modulate gene expression in mammalian cells.

This compound functions primarily by activating the ecdysteroid receptor (EcR), leading to the transcriptional regulation of target genes. This mechanism allows for rapid switching of gene expression, which can influence cell growth and differentiation. Research indicates that PA can activate endogenous pathways without triggering other mitogen-activated protein kinases (MAPKs), such as ERK or p38 .

Applications in Medical Research

1. Cancer Research

this compound has been utilized in studies aimed at understanding cancer mechanisms. Its ability to induce gene expression has facilitated the identification of pathways involved in tumor progression and potential therapeutic targets. For instance, it has been shown to inhibit the viability of human melanoma cells, suggesting its potential as an anticancer agent .

2. Neurodegenerative Diseases

The compound is also being investigated for its effects on neurodegenerative diseases. Studies suggest that PA may help elucidate mechanisms underlying conditions like Alzheimer’s disease by regulating genes associated with neuronal survival and function .

3. Iron-Related Disorders

Research has highlighted this compound's role in identifying treatments for anemia of inflammation (AI). By studying its interactions with iron regulatory hormones like hepcidin, researchers aim to develop drugs that can effectively manage iron-related disorders with minimal side effects .

Case Study 1: Ecdysteroid Activity on Cancer Cells

A study involving the application of this compound on human melanoma cells demonstrated a significant reduction in cell viability. The research indicated that PA could activate apoptotic pathways, making it a candidate for further investigation as a cancer therapeutic .

Case Study 2: Impact on Neurodegenerative Pathways

In experiments focusing on neurodegenerative models, this compound was shown to upregulate genes involved in neuroprotection. This finding supports its potential use in therapies aimed at slowing the progression of diseases such as Alzheimer's .

Comparative Analysis of Biological Activities

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Podocarpus nakaii, Bryozoan | Gene regulation, anticancer activity, neuroprotection |

| Ecdysterone | Various plants | Similar gene modulation but less potent than PA |

| Turkesterone | Ajuga turkestanica | Anti-inflammatory effects, less studied than PA |

Eigenschaften

IUPAC Name |

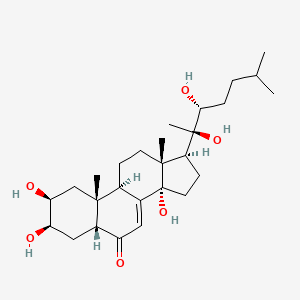

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYYBCXMCWDUAZ-JJJZTNILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040595 | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-56-5 | |

| Record name | Ponasterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponasterone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PONASTERONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ponasterone A binds to the ecdysone receptor (EcR) with high affinity, forming a complex with ultraspiracle protein (USP) [, , , , ]. This complex acts as a transcription factor, binding to specific DNA sequences called ecdysone response elements (EcREs) and regulating gene expression [, ]. This ultimately leads to a cascade of events, including molting in insects and crustaceans [, , , , ].

A:

- Spectroscopic Data:

A: this compound is stable in ethanol solution for at least four months at 20°C []. Its stability in other solvents or under different conditions has not been extensively reported in these papers.

ANone: this compound is not known to possess catalytic properties. Its primary applications stem from its biological activity as an ecdysteroid.

A: Computational methods like molecular docking have been used to predict the binding affinity of this compound and other ecdysteroids to the EcR [, ]. This can be useful for screening potential insecticides and understanding structure-activity relationships.

A: The presence of hydroxyl groups at C-20 and C-22 is crucial for the biological activity of this compound and other ecdysteroids []. Modifications to the side chain at C-20:C-22 can significantly impact its potency [, ]. For example, this compound is generally more potent than ecdysone, which lacks a hydroxyl group at C-25 [, ].

A: While stable in ethanol at 20°C for extended periods [], specific formulation strategies to further enhance stability, solubility, or bioavailability have not been discussed in these research papers.

ANone: The provided research papers primarily focus on the biological activity and characterization of this compound. Information regarding specific SHE regulations, compliance, risk minimization, or responsible practices is not discussed.

ANone: Information regarding the toxicity, adverse effects, and safety profile of this compound in mammals, including potential long-term effects, is not available in these research papers.

A: Several other phytoecdysteroids with similar biological activity to this compound have been identified, such as 20-hydroxyecdysone, inokosterone, cyasterone, and muristerone A [, , , , ]. These compounds exhibit varying potencies and might be explored as alternatives depending on the specific application.

ANone: Key resources include:

- Cell lines: Insect cell lines like Drosophila Kc cells and Sf9 cells are valuable for studying EcR activity and screening potential ligands [, , , , ].

- Antibodies: Monoclonal antibodies against DmEcR and DmUSP facilitate the identification and characterization of ecdysteroid receptor components [].

- Analytical techniques: HPLC, mass spectrometry, and NMR are essential for isolating, characterizing, and quantifying this compound and its metabolites [, , , ].

ANone:

- Discovery of ecdysone: Butenandt and Karlson's isolation of ecdysone from silkworm pupae marked the beginning of ecdysteroid research [].

- Identification of this compound: Nakanishi, Takemoto and colleagues discovered this compound as a potent phytoecdysteroid [, ].

- Development of radiolabeled this compound: The synthesis of [3H]this compound enabled significant advancements in studying ecdysteroid receptors [, ].

ANone: this compound research bridges several disciplines, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.